2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-chlorobenzylamine with 2-chloroacetyl chloride in the presence of a base, followed by cyclization with thiourea to form the thiazole ring . The reaction conditions often include solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the cyclization step.
Chemical Reactions Analysis
2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or alcohol derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide can be compared with other similar compounds, such as:
2-chloro-N-(2-chlorobenzyl)acetamide: This compound has a similar structure but lacks the thiazole ring, which may result in different biological activities and chemical properties.
2-chloro-N-(4-chlorobenzyl)acetamide: Another structurally related compound with potential differences in reactivity and application due to the position of the chlorine atom on the benzyl group.
2-chloro-N-(2-ethylphenyl)acetamide:
These comparisons highlight the uniqueness of this compound, particularly its thiazole ring, which contributes to its distinct chemical and biological properties.
Biological Activity
2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide (CAS Number: 301306-15-0) is a compound that belongs to the thiazole class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and other pharmacological properties based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H10Cl2N2OS. Its structure includes a thiazole ring, which is known for contributing to various biological activities. The presence of chlorine atoms and the acetamide functional group are also significant in influencing its reactivity and biological interactions.
Anticancer Activity
Research indicates that thiazole derivatives exhibit promising anticancer properties. For instance, compounds with similar thiazole structures have shown cytotoxic effects against various cancer cell lines:
- Mechanism of Action : Studies suggest that thiazole derivatives may induce apoptosis in cancer cells through intrinsic and extrinsic pathways. The presence of electron-withdrawing groups like chlorine enhances their cytotoxic potential by stabilizing reactive intermediates that interact with cellular targets .
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Case Studies :
- In a study evaluating the cytotoxicity of thiazole derivatives, compounds similar to this compound demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against human cancer cell lines, indicating significant potency .
- Another investigation reported that the compound exhibited superior activity compared to standard chemotherapeutics like doxorubicin, particularly in inhibiting the proliferation of glioblastoma and melanoma cells .
Antibacterial Activity
Thiazole compounds have also been explored for their antibacterial properties:
- Mechanism : The antibacterial action is often attributed to their ability to disrupt bacterial cell walls or interfere with essential metabolic pathways. The thiazole ring enhances lipophilicity, allowing better membrane penetration .
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Research Findings :
- A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing that compounds with chlorinated aromatic substitutions had improved antibacterial efficacy compared to their non-chlorinated counterparts .
- Specific derivatives demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against resistant bacterial strains, suggesting potential as new antibiotic agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies:
Substituent | Effect on Activity |
---|---|
Chlorine at position 2 | Increases cytotoxicity |
Acetamide group | Essential for activity |
Benzyl substitution | Enhances membrane interaction |
These findings underscore the importance of specific structural features in dictating the biological activity of thiazole derivatives.
Properties
IUPAC Name |
2-chloro-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c13-6-11(17)16-12-15-7-9(18-12)5-8-3-1-2-4-10(8)14/h1-4,7H,5-6H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSQELGQAIQTRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301306-15-0 |
Source
|
Record name | 2-CHLORO-N-(5-(2-CHLOROBENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.